2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide
CAS No.:
Cat. No.: VC20204404
Molecular Formula: C21H19ClN2O5S
Molecular Weight: 446.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19ClN2O5S |
|---|---|
| Molecular Weight | 446.9 g/mol |
| IUPAC Name | 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C21H19ClN2O5S/c1-23(11-17(26)13-6-8-15(25)9-7-13)19(27)12-24-20(28)18(30-21(24)29)10-14-4-2-3-5-16(14)22/h2-10,17,25-26H,11-12H2,1H3/b18-10- |
| Standard InChI Key | SAKXAEVNLNYCBO-ZDLGFXPLSA-N |
| Isomeric SMILES | CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=O |
| Canonical SMILES | CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O |
Introduction
2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential biological activities. This compound features a thiazolidine ring, a chlorobenzylidene moiety, and a hydroxyphenyl group, which contribute to its diverse functional properties and applications in various scientific fields.
Synthesis Methods
The synthesis of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide typically involves multi-step reactions starting from simpler precursors. While detailed synthetic routes are not extensively documented, the process generally includes condensation reactions under controlled conditions to form the desired intermediate structures, which are then further modified to yield the final compound.
Biological Activity and Applications
Research indicates that 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide exhibits significant biological activities. The compound's mechanism of action likely involves enzyme inhibition or modulation of receptor activity, which can lead to alterations in metabolic pathways and cellular signaling cascades.
Biological Activity Table
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes by binding to their active sites. |
| Receptor Modulation | Ability to modulate receptor activity, influencing signal transduction pathways. |
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